Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine-1-carboxylate
Description
Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine-1-carboxylate is a synthetic piperidine derivative with a complex substitution pattern. The compound features a hydroxyl group at position 3, a 4-hydroxyphenyl group at position 4, and a triisopropylsilyl (TIPS) ether-protected hydroxyl group at position 3. The benzyl carbamate group at position 1 serves as a protective moiety for the piperidine nitrogen. Its synthesis likely involves multi-step protection/deprotection strategies, given the presence of acid-sensitive TIPS and benzyl groups .
Properties
IUPAC Name |
benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-tri(propan-2-yl)silyloxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO5Si/c1-19(2)35(20(3)4,21(5)6)34-26-17-29(28(32)33-18-22-10-8-7-9-11-22)16-25(31)27(26)23-12-14-24(30)15-13-23/h7-15,19-21,25-27,30-31H,16-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGXIVKBPLQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CN(CC(C1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxyphenyl and triisopropylsilyl groups. The final step involves the esterification of the carboxylate group with benzyl alcohol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicine, (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of substituted piperidine carboxylates. Key comparisons include:
Physicochemical Properties
- Solubility : The TIPS group in the target compound enhances lipophilicity compared to unprotected analogs (e.g., 3,4,5-trihydroxypiperidine derivatives), which are highly polar and water-soluble .
- Stability: The TIPS ether provides steric protection against acidic or nucleophilic degradation, unlike the amine group in Benzyl 4-aminopiperidine-1-carboxylate, which may undergo oxidation or acylation .
Biological Activity
Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine-1-carboxylate, with the CAS number 873945-27-8, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant studies.
- Molecular Formula : C28H41NO5Si
- Molar Mass : 499.71 g/mol
- Density : 1.13 g/cm³
- Storage Conditions : 2-8°C
The compound's biological activity is primarily attributed to its structural features, particularly the presence of hydroxyl groups and the piperidine moiety. These components are known to interact with various biological targets, including enzymes involved in metabolic pathways.
Biological Activities
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Tyrosinase Inhibition :
Tyrosinase is a crucial enzyme in melanin biosynthesis, and inhibitors of this enzyme are sought after in cosmetic applications for skin lightening. Studies have shown that derivatives of compounds similar to Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine exhibit significant tyrosinase inhibitory activity. For example, related compounds demonstrated IC50 values ranging from 25.29 to 64.13 μM, indicating their potential as effective inhibitors . -
Antioxidant Activity :
Compounds with similar structures have also been evaluated for their antioxidant properties. The DPPH radical scavenging assay revealed EC50 values between 0.039 and 0.389 mM for various derivatives, suggesting that these compounds can effectively neutralize free radicals, which is beneficial for preventing oxidative stress-related diseases . -
Antimicrobial Properties :
Some studies indicate that benzyl derivatives possess antimicrobial activity against a range of pathogens. The exact mechanism is often linked to their ability to disrupt microbial membranes or inhibit essential metabolic pathways within the microorganisms.
Case Studies and Research Findings
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic reactions that typically start from readily available piperidine derivatives and phenolic compounds. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
